4-Amino-1H-benzo[d][1,2,3]triazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-benzo[d][1,2,3]triazol-7-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material sciences, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-benzo[d][1,2,3]triazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. . This reaction involves the use of azides and alkynes to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-benzo[d][1,2,3]triazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the amino group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-1H-benzo[d][1,2,3]triazol-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d][1,2,3]triazol-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of neurotransmitters . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
1,2,4-Triazole: Another triazole derivative with different substitution patterns and biological activities.
1-Hydroxybenzotriazole: A derivative used as a coupling reagent in peptide synthesis.
Uniqueness
4-Amino-1H-benzo[d][1,2,3]triazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-amino-2H-benzotriazol-4-ol |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(11)6-5(3)8-10-9-6/h1-2,11H,7H2,(H,8,9,10) |
InChI Key |
VEWQNFHZYVJJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.